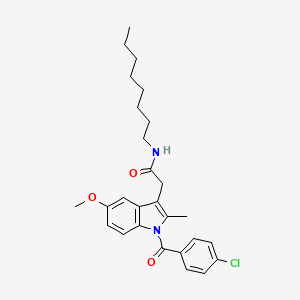

N-辛基-1-(4-氯苯甲酰)-2-甲基-5-甲氧基-1H-吲哚-3-乙酰胺

描述

N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide, also known as O-2050, is a synthetic compound that belongs to the family of indole-derived opioids. It was first synthesized in the late 1970s and has since been extensively studied for its potential use in pain management and other medical applications. In

科学研究应用

Inhibition of Cyclooxygenase Enzymes

Indomethacin N-octyl amide: is a potent and non-selective inhibitor of both COX-1 and COX-2 enzymes . These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain. The compound’s ability to inhibit these enzymes makes it valuable for research into anti-inflammatory drugs and pain management.

Cancer Research

Due to its role in modulating prostaglandin pathways, Indomethacin N-octyl amide has potential applications in cancer research . Prostaglandins are involved in the progression of certain cancers, and the compound’s inhibitory effect on COX enzymes could be beneficial in studying tumor growth and metastasis.

Gastrointestinal Studies

COX-1 is constitutively expressed in the gastric mucosa, and its inhibition can lead to gastrointestinal side effects . Research into Indomethacin N-octyl amide can help understand the balance between therapeutic anti-inflammatory effects and the risk of gastrointestinal damage, contributing to the development of safer NSAIDs.

Analytical Chemistry

Indomethacin N-octyl amide: can be used as a standard in analytical methods for the determination of indomethacin in various biological samples . This is crucial for monitoring drug levels in patients and ensuring the efficacy and safety of therapies.

Drug Development

The conversion of indomethacin into ester and amide derivatives, like Indomethacin N-octyl amide , provides a strategy for generating highly selective COX-2 inhibitors . This is particularly important in the development of new drugs that aim to reduce inflammation with fewer side effects.

作用机制

Target of Action

The primary targets of Indomethacin N-octyl amide are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are key in the conversion of arachidonic acid to prostaglandins, which are involved in diverse physiological situations and disease processes ranging from inflammation to cancer .

Mode of Action

Indomethacin N-octyl amide interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors , which are signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes by Indomethacin N-octyl amide affects the arachidonic acid (AA) pathway . This pathway is responsible for the biosynthesis of prostaglandins and thromboxanes, which play crucial roles in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Indomethacin N-octyl amide reduces the production of these compounds, thereby alleviating the associated symptoms .

Pharmacokinetics

Indomethacin follows linear pharmacokinetics, where plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas half-life and plasma and renal clearances are dose-independent . It is eliminated by both renal excretion and formation of pharmacologically inactive metabolites . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The result of Indomethacin N-octyl amide’s action is the reduction of inflammation, pain, and fever . This is achieved through the decreased production of prostaglandins, which are known to cause these symptoms . Therefore, Indomethacin N-octyl amide is commonly used as a prescription medication to manage these symptoms in conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and gouty arthritis .

属性

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWILLAXKDUAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

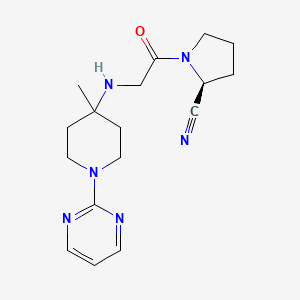

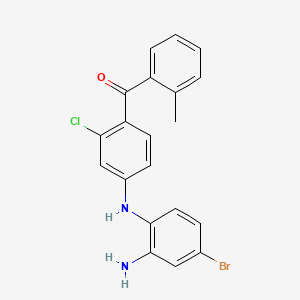

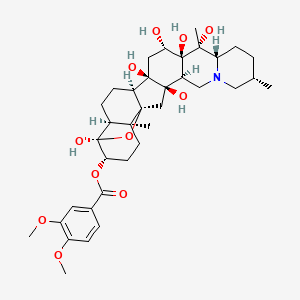

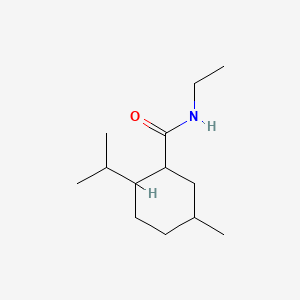

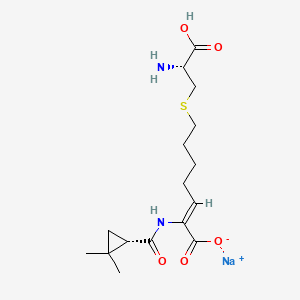

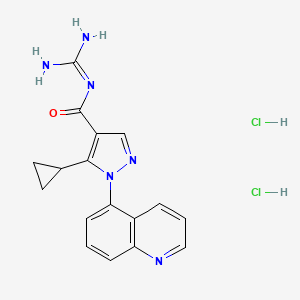

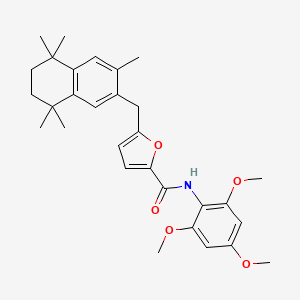

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)